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Frequently Asked Questions

¢ Q1: What is the known safety profile of BIIB028 regarding syncope? In the phase I dose-finding
study, syncope was identified as a dose-limiting toxicity (DLT). Among 41 patients receiving doses
from 6 to 192 mg/m?, one case of syncope was reported as a DLT at the 192 mg/m? dose level. The

Maximum Tolerated Dose (MTD) was established at 144 mg/m? [1] [2] [3].

¢ Q2: What are the common adverse events associated with BIIB028? The most frequent adverse
events considered at least possibly related to BIIB028 were generally Grade 1 or 2 in severity. The

table below summarizes their incidence [1]:

Adverse Event Incidence (%)
Fatigue 46%
Diarrhea 44%
Nausea 44%
Vomiting 29%
Hot Flushes 29%
Abnormal Dreams 17%
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e Q3: How was the syncope risk managed in the clinical trial? The primary risk mitigation strategy
implemented during the trial was a protocol amendment to extend the intravenous infusion time.
Specifically, at the 144 mg/m? dose level, the infusion duration was increased from 30 minutes to 1

hour to improve tolerability [1].

¢ Q4: What is the recommended dosing and administration protocol? Based on the phase I study
findings, the recommended regimen is 144 mg/m? administered via intravenous infusion over one
hour, twice per week (on Days 1, 4, 8, and 11) in repeating 21-day cycles. Doses should be
administered at or below the established MTD of 144 mg/m? [1].

¢ Q5: Was any efficacy observed despite the safety limitations? Yes. While no partial or complete
responses were reported, prolonged stable disease (=24 weeks) was achieved in 5 out of 41 patients
(12%). Two of these patients experienced particularly long periods of disease stabilization, lasting

12.5 and 19 months, indicating potential clinical benefit in a subset of patients [1] [2].

Experimental & Clinical Protocol Summary

For your reference, here is a summary of the key methodologies and findings from the pivotal phase I study.

1. Trial Design & Patient Selection This was a standard 3+3 dose-escalation study in patients with

advanced solid tumors who had failed standard therapies. Key eligibility criteria included [1]:

e Histologically or cytologically confirmed solid tumors.
e ECOG performance status of <2.
e Adequate bone marrow, liver, and kidney function.

2. Pharmacodynamic (PD) Biomarker Analysis The study included robust PD analyses to confirm target

engagement by BIIB028 [1]:

¢ Methodology: Analysis of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) and
measurement of circulating HER2-extracellular domain (ECD).

¢ Key Finding: A significant increase in Hsp70 and a decrease in HER2-ECD were observed in all
patients receiving BIIB028 at dose levels 248 mg/m?. This confirms that the drug was effectively
inhibiting Hsp90 and affecting its client proteins at these doses. The workflow is illustrated below.
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3. Pharmacokinetic (PK) Profile The pharmacokinetics of the prodrug BIIB028 (CF3647) and its active
metabolite (CF2772) were characterized [1]:

o Half-life: The plasma half-life was approximately 0.5 hours for the prodrug and 2.1 hours for the
active metabolite.

e Exposure: There was a dose-dependent increase in plasma exposure for both analytes.

¢ Accumulation: Concentration-time curves for Day 1 and Day 18 showed a negligible difference,
suggesting no significant drug accumulation with this twice-weekly schedule.

Key Takeaways for Researchers

e Primary Risk: Syncope is a dose-limiting toxicity, occurring at 192 mg/m2.
¢ Critical Mitigation: Adhere to the MTD of 144 mg/m? and administer via a 1-hour IV infusion.
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e Target Engagement: PD biomarkers (Hsp70 in PBMCs, HER2-ECD) confirm on-target drug activity
at doses =48 mg/mz.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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